molecular formula C19H15FN4O2S B295862 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B295862
M. Wt: 382.4 g/mol
InChI Key: FVQGMGHZZVSIFM-AJUKGGFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has been the focus of scientific research in recent years. This compound belongs to the family of thiadiazolo pyrimidines, and it has been found to have potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the neurotransmitters in the brain, which may be responsible for its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one are still being studied. However, it has been found to have an effect on certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, as well as an effect on neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potential anti-tumor properties and its potential applications in the treatment of neurological disorders. However, there are limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include further studies on its potential anti-tumor properties, as well as its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and any potential side effects or toxicity.

Synthesis Methods

The synthesis of 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid with 4-fluorobenzaldehyde and isopropylamine in the presence of a catalyst. The resulting product is then further reacted with acetic anhydride to yield the final compound.

Scientific Research Applications

The potential applications of 6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in scientific research are numerous. This compound has been found to have potential applications in the field of cancer research, as it has been shown to have anti-tumor properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

(6Z)-6-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15FN4O2S/c1-10(2)18-23-24-16(21)14(17(25)22-19(24)27-18)9-13-7-8-15(26-13)11-3-5-12(20)6-4-11/h3-10,21H,1-2H3/b14-9-,21-16?

InChI Key

FVQGMGHZZVSIFM-AJUKGGFZSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)N=C2S1

Origin of Product

United States

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